![molecular formula C15H18FN3O B2647350 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034362-76-8](/img/structure/B2647350.png)
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as DPEAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antipsychotic Potential and Mechanism of Action
A novel series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have demonstrated an antipsychotic-like profile in behavioral tests without interacting with dopamine receptors, unlike traditional antipsychotics. These findings suggest a new avenue for antipsychotic drug development with potentially reduced side effects related to dopamine receptor activity (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis of novel coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activities. These complexes, characterized by their unique coordination geometry and supramolecular architecture, show potential for the development of antioxidant agents, highlighting the versatility of pyrazole-acetamide frameworks in coordination chemistry (Chkirate et al., 2019).
Anti-Inflammatory Properties
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for anti-inflammatory activity. Selected compounds exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications for inflammatory conditions (Sunder & Maleraju, 2013).
Neuroprotective Effects
An analog of salidroside, incorporating a pyrazol-5-yl acetamide moiety, has demonstrated potent neuroprotective effects in models of cerebral ischemic injury. This compound was able to cross the blood-brain barrier and showed promise in enhancing metabolic recovery in the ischemic hemisphere, indicating potential for treating cerebral ischemia (Yu et al., 2018).
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-11-9-14(18-19(11)2)7-8-17-15(20)10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBWIWRFUWJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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